Proparacaine
Description
Proparacaine hydrochloride (CAS RN: 5875-06-9) is a topical ophthalmic anesthetic with the molecular formula C₁₆H₂₆N₂O₃·HCl and a molecular weight of 330.85 g/mol . It has a melting point of 182–183.3°C and is classified as an amino ester local anesthetic. Clinically, it is used at concentrations of 0.25–0.5% to provide rapid-onset anesthesia (within 20 seconds) for procedures such as tonometry, corneal foreign body removal, and cataract surgery .
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(diethylamino)ethyl 3-amino-4-propoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3/c1-4-10-20-15-8-7-13(12-14(15)17)16(19)21-11-9-18(5-2)6-3/h7-8,12H,4-6,9-11,17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCLANYCVBBTKTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(=O)OCCN(CC)CC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
5875-06-9 (mono-hydrochloride) | |
| Record name | Proparacaine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000499672 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30198146 | |
| Record name | Proxymetacaine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30198146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Proparacaine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014945 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble, 1.39e+00 g/L | |
| Record name | Proparacaine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00807 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Proparacaine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014945 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
499-67-2 | |
| Record name | Proparacaine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=499-67-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Proparacaine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000499672 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Proparacaine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00807 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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| Record name | Proxymetacaine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30198146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Proxymetacaine | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | PROPARACAINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B4OB0JHI1X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | Proparacaine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014945 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
182-183.3 °C, 182 - 183.3 °C | |
| Record name | Proparacaine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00807 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Proparacaine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014945 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Synthetic Routes for Proparacaine Hydrochloride
The synthesis of this compound Hydrochloride follows a multi-step esterification and salt formation process. The primary route involves the condensation of 3-nitro-4-propoxybenzoic acid with 2-(diethylamino)ethanol, followed by reduction of the nitro group to an amine and subsequent hydrochlorination.
Stepwise Synthesis Protocol
- Esterification : 3-nitro-4-propoxybenzoic acid reacts with 2-(diethylamino)ethanol in the presence of a coupling agent (e.g., thionyl chloride) to form 2-(diethylamino)ethyl 3-nitro-4-propoxybenzoate.
- Reduction : The nitro group is reduced to an amine using catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reductants (e.g., SnCl₂/HCl), yielding 2-(diethylamino)ethyl 3-amino-4-propoxybenzoate.
- Salt Formation : The free base is treated with hydrochloric acid to form the hydrochloride salt, precipitated under controlled conditions.
Critical Reaction Parameters
Polymorphic Forms and Crystallization Techniques
This compound Hydrochloride exhibits polymorphism, with two distinct crystalline forms (I and II) identified via X-ray diffraction (XRD) and differential scanning calorimetry (DSC).
Crystal Form I
Crystal Form II
- Preparation : Use mixed solvents like isopropanol-THF or 4-methyl-2-pentanone-ethanol at 30–80°C, followed by cooling to -20–25°C.
- Characteristics :
Table 1: Comparison of this compound Hydrochloride Polymorphs
| Parameter | Crystal Form I | Crystal Form II |
|---|---|---|
| Preparation Solvent | Ethanol, Acetonitrile | Isopropanol, THF |
| Melting Point (°C) | 183.7–185.8 | 198.6–200.1 |
| XRD Signature Peaks | 6.7°, 9.8°, 12.6° | 9.2°, 14.5°, 18.3° |
| Thermal Stability | Stable ≤180°C | Stable ≤170°C |
Impurity Profiling and Control
Seven process-related impurities (Imp-A to Imp-G) have been identified during this compound Hydrochloride synthesis, necessitating stringent quality control.
Impurity Sources and Structures
- Imp-A (3-amino-4-propoxybenzoic acid) : Hydrolysis of the ester bond during synthesis.
- Imp-B (Ethyl 3-amino-4-propoxybenzoate) : Ethanol-mediated transesterification.
- Imp-C (2-(ethylamino)ethyl 3-amino-4-propoxybenzoate hydrochloride) : Incomplete diethylation.
- Imp-F/G (Nitro-containing intermediates) : Residual intermediates from incomplete reduction.
Table 2: Key Impurities in this compound Hydrochloride Synthesis
| Impurity | Structure | Formation Stage |
|---|---|---|
| Imp-A | 3-amino-4-propoxybenzoic acid | Ester hydrolysis |
| Imp-B | Ethyl 3-amino-4-propoxybenzoate | Transesterification |
| Imp-F | 2-(diethylamino)ethyl 3-nitro-4-propoxybenzoate | Incomplete reduction |
Industrial-Scale Purification Strategies
Post-synthetic purification ensures removal of residual solvents and impurities:
Quality Assurance and Regulatory Considerations
Pharmaceutical-grade this compound Hydrochloride must comply with ICH Q3A/B guidelines for impurities:
Chemical Reactions Analysis
Types of Reactions: Proparacaine undergoes various chemical reactions, including:
Hydrolysis: this compound can be hydrolyzed in the presence of water or aqueous acids to yield 3-amino-4-propoxybenzoic acid and 2-(diethylamino)ethanol.
Oxidation: this compound can undergo oxidation reactions, although these are less common in typical usage scenarios.
Substitution: this compound can participate in substitution reactions, particularly involving the amino and ester functional groups.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water as the solvent.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed:
Hydrolysis: 3-amino-4-propoxybenzoic acid and 2-(diethylamino)ethanol.
Oxidation: Oxidized derivatives of this compound.
Substitution: Substituted derivatives of this compound depending on the reagents used.
Scientific Research Applications
Proparacaine is a topical anesthetic commonly used in ophthalmology but is also being investigated for other potential applications. It functions by inhibiting ionic fluxes required for nerve impulse initiation and conduction by stabilizing the neuronal membrane. This compound binds to or antagonizes voltage-gated sodium channels .
Ophthalmic Anesthesia
This compound hydrochloride is typically found in ophthalmic solutions at a 0.5% concentration and is used as a local anesthetic for the eye . It is indicated for use as a topical anesthetic in ophthalmology .
Corneal Injuries
Dilute this compound has been shown to effectively reduce pain associated with acute corneal injuries . A study using 0.05% this compound administered as 2-4 drops as needed over 7 days, was found to be efficacious for pain reduction without complications or delayed wound healing . this compound has been shown to provide significantly better pain reduction than a placebo .
Cataract Surgery
this compound is used to prevent pain signaling during cataract surgery by blocking voltage-gated sodium channels on neuronal membranes . Further research is recommended to avoid adverse effects when used in conjunction with combination agents .
Epilepsy Treatment
This compound hydrochloride (PPC-HCl) has demonstrated a robust antiepileptic effect in mice with pilocarpine-induced epilepsy . Chronic treatment with PPC-HCl totally terminated spontaneous recurrent seizure occurrence without significant toxicity in mice . A liposome encapsulation strategy can alleviate potential cardiotoxicity . A liposomal hydrogel formulation of this compound could be developed as a transdermal patch for treating epilepsy, avoiding the severe toxicity seen after chronic treatment with current antiepileptic drugs .
Adverse Effects and Considerations
Prolonged topical application of anesthetic agents can result in inhibition of mitosis and cellular migration and cause severe toxic keratopathy .
Corneal Damage
Topical this compound abuse can lead to severe toxic keratopathy . A case study reported a patient who developed keratolysis and corneal perforation after repeated this compound use, ultimately requiring evisceration of the eye . Another case report describes a patient with this compound-associated keratopathy that necessitated bilateral penetrating keratoplasties with bi-layer corneal calcific infiltrates caused by this compound abuse .
Cellular Proliferation and Migration
In vitro studies have shown that regular and diluted this compound can decrease cellular viability of human corneal stromal fibroblast cells (hCSFs), with regular this compound having a more significant impact . Regular this compound treatment demonstrated remarkably reduced cellular migration in both active and inactive wound healing states .
Mechanism of Action
Proparacaine exerts its effects by stabilizing the neuronal membrane and inhibiting the ionic fluxes required for the initiation and conduction of nerve impulses. Specifically, this compound binds to and antagonizes the function of voltage-gated sodium channels. This action limits sodium ion permeability through the lipid layer of the nerve cell membrane, preventing the generation of action potentials and thereby providing local anesthesia .
Comparison with Similar Compounds
Proparacaine vs. Tetracaine
Structural and Functional Differences
- This compound: Amino ester derivative.
- Tetracaine: Also an amino ester but with a longer duration of action.
Clinical Efficacy
- Pain on Instillation : this compound causes significantly less discomfort (20/23 patients reported less pain vs. tetracaine) .
- Duration of Action : this compound provides slightly longer anesthesia (1.3 minutes longer than tetracaine) .
- Safety : Both compounds show toxicity in vitro at high concentrations, but clinical doses (e.g., 17 mM for this compound) are well-tolerated .
| Parameter | This compound | Tetracaine |
|---|---|---|
| Pain on Instillation | Low (VAS score: ~6.97) | High (VAS score: +24 mm higher) |
| Duration of Action | ~10–15 minutes | ~9–12 minutes |
| Typical Concentration | 0.25–0.5% | 0.5–1% |
This compound vs. Lidocaine
Structural and Metabolic Differences
- This compound: Amino ester (hydrolyzed by plasma esterases).
- Lidocaine: Amino amide (metabolized by hepatic amidases).
Concentration-Dependent Efficacy: 0.5% vs. 0.25% this compound
- Efficacy : Both concentrations provide comparable pain relief (p = 0.66 for procedural VAS scores) .
- Safety : Lower concentrations (0.25%) may reduce risks of corneal toxicity and epithelial damage .
| Parameter | 0.5% this compound | 0.25% this compound |
|---|---|---|
| Procedural VAS | 8.08 | 6.97 |
| Post-Procedural VAS | ~3.5 | ~3.4 |
| Recommended Use | Standard protocols | Patients with sensitivity or prolonged use |
Key Research Findings
Trigeminal Neuralgia (TN) : this compound is ineffective for TN, producing inferior results to placebo in pain relief .
Antiviral Activity: At 5 μM, this compound reduces hepatitis B virus (HBV) virion levels by ~3 CT values, though this is non-therapeutic for ophthalmic use .
Combination Therapies : this compound synergizes with phenylephrine to enhance pupillary dilation (7.4 mm vs. 6.6 mm without anesthetic) .
Biological Activity
Proparacaine is a local anesthetic widely used in ophthalmology for procedures requiring corneal anesthesia. Its biological activity is primarily characterized by its mechanism of action, pharmacokinetics, and effects on cellular functions, particularly in the cornea. This article delves into the detailed aspects of this compound's biological activity, supported by research findings, data tables, and case studies.
This compound exerts its anesthetic effects by stabilizing neuronal membranes and inhibiting sodium ion permeability through voltage-gated sodium channels. This inhibition prevents the initiation and conduction of nerve impulses, effectively blocking pain signals from the cornea to the brain. Specifically, this compound interacts with sodium channel protein type 10 subunit alpha (SCN10A), which plays a crucial role in mediating voltage-dependent sodium ion permeability in excitable tissues .
Pharmacokinetics
The pharmacokinetic profile of this compound includes its absorption, distribution, metabolism, and elimination characteristics. However, specific details regarding its absorption rates and half-life are not well-documented. This compound is primarily metabolized in plasma and exhibits variable protein binding properties .
Effects on Corneal Healing
Research indicates that this compound can negatively impact corneal wound healing. A study comparing regular (0.5%) and diluted (0.05%) this compound demonstrated that both formulations significantly impaired corneal epithelial recovery in vitro and in vivo. The effects were time-dependent, with regular this compound showing more pronounced negative outcomes when used alongside antibiotics .
Table 1: Cellular Proliferation Rates Post-Treatment
| Treatment Type | 6 hours (%) | 24 hours (%) | 48 hours (%) | 72 hours (%) |
|---|---|---|---|---|
| Control | 100 | 100 | 100 | 100 |
| Regular this compound | 88.7 | 65.7 | 51.3 | 30.1 |
| Regular + Antibiotics | 78.3 | 58.3 | 42.7 | 21.3 |
| Diluted this compound | 92.7 | 82.7 | 58.3 | 50.1 |
| Diluted + Antibiotics | 85.5 | 75.5 | 51.1 | 45.7 |
This table illustrates the significant reduction in cellular proliferation rates among human corneal stromal fibroblast cells treated with regular this compound compared to controls .
Antimicrobial Activity
This compound has also been studied for its antimicrobial properties against common ocular pathogens like Staphylococcus aureus and Pseudomonas aeruginosa. In one study, it was found to reduce culture-positive eyes significantly when compared to a control solution without active ingredients . The minimum inhibitory concentrations (MICs) for this compound against various isolates were reported as follows:
Table 2: Minimum Inhibitory Concentrations (MICs) of this compound
| Pathogen | MIC (mol/mL) |
|---|---|
| S. epidermidis | 1.32 to 5.3 × |
| VGS | 4.25 × |
| S. aureus | Inhibited at 1250 μg/mL |
| Pseudomonas aeruginosa | Inhibited at 2500 μg/mL |
These findings indicate that while this compound has some antimicrobial activity, its efficacy varies across different pathogens .
Case Studies
One notable case involved a patient who misused topical this compound over an extended period, leading to severe toxic keratopathy and eventual evisceration of the eye due to corneal perforation . This highlights the potential risks associated with inappropriate use of local anesthetics.
Q & A
Q. How should researchers design in vivo studies to evaluate Proparacaine’s anesthetic efficacy and epithelial interactions?
- Methodological Guidance : Use randomized controlled trials (RCTs) with intra-subject sampling (e.g., pre- and post-application swabs) to assess corneal epithelial changes. Control groups should receive saline or alternative anesthetics (e.g., lidocaine) for comparative analysis . Measure outcomes like corneal epithelial migration inhibition via actin cytoskeleton disruption assays . Include variables such as iris pigmentation (dark vs. light), as efficacy may vary due to differential drug absorption .
Q. What are the foundational analytical methods for quantifying this compound in pharmaceutical formulations?
- Methodological Guidance : Utilize square wave stripping voltammetry (SWSV) with multi-walled carbon nanotube paste electrodes. Calibration curves should span 0.5–12.5 mg/L, with validation parameters including detection limits (0.11 mg/L), precision (RSD <5%), and recovery rates in the presence of interferents (e.g., dopamine, ascorbic acid) . Cross-validate results using high-performance liquid chromatography (HPLC) for robustness .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s role in enhancing corneal drug absorption?
- Methodological Guidance : Conduct in vitro permeability assays (e.g., Franz diffusion cells) with corneal epithelial models. Compare this compound’s epithelial disruption effects (via actin cytoskeleton modulation ) against its clinical outcomes in pupillary dilation studies. Use multivariate regression to account for confounding variables like iris pigmentation and pre-existing epithelial damage .
Q. What experimental approaches elucidate this compound’s apoptotic effects on ocular cells?
- Methodological Guidance : Perform dose-response assays (e.g., 294.47–18.85 mM over 4–12 hours) on human corneal stromal (HCS) cells. Quantify apoptosis via flow cytometry (annexin V/PI staining), DNA fragmentation assays, and caspase-3 activation. Compare cytotoxicity thresholds with clinical concentrations (typically 0.5% w/v) to assess translational relevance .
Q. How can electrochemical detection methods for this compound be optimized for low-concentration biological samples?
- Methodological Guidance : Optimize pH (6.0 Britton–Robinson buffer) and electrode composition (carbon nanotubes with 10% paraffin binder) to enhance sensitivity. Validate using spiked tear fluid samples and correlate with in vivo pharmacokinetic data. Address selectivity challenges by testing recovery rates in matrices containing uric acid or proteins .
Methodological and Ethical Considerations
Q. What statistical frameworks are appropriate for analyzing this compound’s dose-dependent effects in preclinical studies?
- Guidance : Apply mixed-effects models for nested data (e.g., repeated measurements within subjects). Report exact p-values and effect sizes (Cohen’s d) rather than dichotomous "significance" claims. Predefine primary endpoints (e.g., pain scores, epithelial healing time) to reduce Type I errors .
Q. How should researchers address ethical concerns in this compound trials involving vulnerable populations (e.g., pediatric patients)?
- Guidance : Adhere to NIH guidelines for preclinical reporting and obtain IRB approval for human studies. Implement blinding (e.g., saline-controlled RCTs) and minimize sampling invasiveness (e.g., non-invasive Schirmer tear tests). Disclose conflicts of interest, particularly if using proprietary software or devices .
Data Interpretation and Reporting
Q. What are best practices for reconciling conflicting findings on this compound’s potentiation of mydriatics?
- Guidance : Conduct meta-analyses stratified by iris pigmentation and study design (e.g., South Indian populations with dark irises vs. lighter-pigmented cohorts ). Use funnel plots to assess publication bias and sensitivity analyses to exclude outlier datasets .
Q. How can researchers ensure reproducibility in this compound studies?
- Guidance : Publish raw datasets (de-identified) and detailed protocols (e.g., swab collection intervals ). Follow CONSORT guidelines for RCTs and STROBE for observational studies. Use plagiarism-detection software to maintain originality .
Future Research Directions
Q. What gaps exist in understanding this compound’s molecular targets beyond sodium channels?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
